PSB-12062

描述

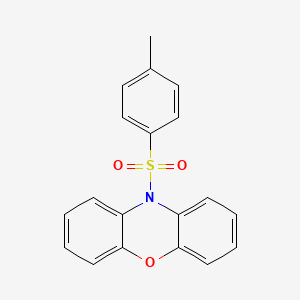

Structure

3D Structure

属性

IUPAC Name |

10-(4-methylphenyl)sulfonylphenoxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-14-10-12-15(13-11-14)24(21,22)20-16-6-2-4-8-18(16)23-19-9-5-3-7-17(19)20/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZNMEIBMACSFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55476-47-6 |

Source

|

| Record name | 55476-47-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PSB-12062: A Selective Allosteric Antagonist of the P2X4 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The P2X4 receptor, an ATP-gated cation channel, has emerged as a significant therapeutic target for a range of pathologies, most notably neuropathic pain and neuroinflammation. Its modulation presents a promising avenue for the development of novel analgesics and anti-inflammatory agents. This technical guide provides a comprehensive overview of PSB-12062, a potent and selective antagonist of the P2X4 receptor. This document details its pharmacological properties, mechanism of action, and the experimental protocols necessary for its characterization, aimed at facilitating further research and drug development efforts in this area.

Introduction to the P2X4 Receptor

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular adenosine (B11128) 5'-triphosphate (ATP). P2X receptors are trimeric channels that, upon binding ATP, undergo a conformational change to form a non-selective cation channel. The P2X4 receptor subunit is widely expressed throughout the body, with particularly high levels in immune cells such as microglia and macrophages, as well as in certain neuronal populations.

Activation of the P2X4 receptor leads to the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, resulting in membrane depolarization and the initiation of various downstream signaling cascades. In microglia, this Ca²⁺ influx is a critical trigger for the activation of p38 mitogen-activated protein kinase (MAPK), leading to the synthesis and release of brain-derived neurotrophic factor (BDNF). This signaling pathway has been strongly implicated in the pathogenesis of neuropathic pain, making the P2X4 receptor an attractive target for therapeutic intervention.

This compound: A Selective P2X4 Receptor Antagonist

This compound, chemically N-(p-methylphenylsulfonyl)phenoxazine, is a notable pharmacological tool for studying the P2X4 receptor due to its potency and selectivity. It acts as a negative allosteric modulator, meaning it binds to a site on the receptor distinct from the ATP binding site to inhibit its function. This mode of action can offer advantages in terms of specificity and the potential for finer modulation of receptor activity compared to competitive antagonists.

Quantitative Data: Potency and Selectivity

The inhibitory potency of this compound has been characterized across different species. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a P2X4 receptor antagonist.

| Compound | Species | IC50 (µM) | Reference |

| This compound | Human | 1.38 | [1][2] |

| This compound | Rat | 0.928 | [1] |

| This compound | Mouse | 1.76 | [1] |

This compound exhibits significant selectivity for the P2X4 receptor over other P2X subtypes. This selectivity is crucial for minimizing off-target effects and for precisely dissecting the physiological and pathological roles of the P2X4 receptor.

| Receptor Subtype | Selectivity Fold (vs. hP2X4) | Reference |

| P2X1 | >35 | [1] |

| P2X2 | >35 | [1] |

| P2X3 | >35 | [1] |

| P2X7 | >35 | [1] |

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling Pathway

The activation of the P2X4 receptor initiates a cascade of intracellular events, particularly in immune cells like microglia. The following diagram illustrates this key signaling pathway.

Caption: P2X4 receptor signaling cascade in microglia.

Experimental Workflow for Antagonist Characterization

The characterization of a P2X4 receptor antagonist like this compound typically follows a multi-step experimental workflow, starting from high-throughput screening to more detailed mechanistic studies.

References

Allosteric Modulation of P2X4 by PSB-12062: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the P2X4 receptor by the selective antagonist PSB-12062. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the quantitative data, experimental methodologies, and signaling pathways associated with this interaction.

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathophysiological processes, including neuroinflammation and neuropathic pain.[1][2] Its activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, initiating downstream signaling cascades.[3] this compound, an N-(p-methylphenylsulfonyl)phenoxazine derivative, has been identified as a potent and selective allosteric antagonist of the P2X4 receptor.[2][4] Its non-competitive mechanism of action and selectivity make it a valuable tool for studying P2X4 function and a potential lead compound for therapeutic development.[4] This guide summarizes the key quantitative data, outlines detailed experimental protocols for studying this interaction, and provides visual representations of the involved signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on P2X4 receptors across different species and its selectivity over other P2X receptor subtypes.

Table 1: Inhibitory Potency (IC₅₀) of this compound on P2X4 Receptors

| Species | IC₅₀ (µM) | Cell Line | Assay Type | Reference |

| Human | 1.38 | 1321N1 Astrocytoma | Calcium Influx | [2] |

| Human | ~1.4 | Not Specified | Not Specified | [3] |

| Human | 0.248 ± 0.041 | 1321N1 Astrocytoma | Not Specified | [5] |

| Rat | 0.928 | 1321N1 Astrocytoma | Calcium Influx | [2] |

| Mouse | 1.76 | 1321N1 Astrocytoma | Calcium Influx | [2] |

| Mouse | 3 ± 2 | 1321N1 Astrocytoma | Not Specified | [5] |

Table 2: Selectivity of this compound for Human P2X4 Over Other P2X Subtypes

| P2X Subtype | Selectivity (fold) vs. P2X4 | Reference |

| P2X1 | >35 | [2] |

| P2X2 | >35 | [2] |

| P2X3 | >35 | [2] |

| P2X7 | >35 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of P2X4 by this compound.

Calcium Influx Assay

This assay measures the inhibition of ATP-induced intracellular calcium increase by this compound in cells expressing P2X4 receptors.

-

Cell Lines: Human embryonic kidney 293 (HEK293) or 1321N1 astrocytoma cells stably transfected with the human, rat, or mouse P2X4 receptor.

-

Reagents:

-

Culture medium (e.g., DMEM) supplemented with 10% FBS, penicillin/streptomycin.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological salt solution.

-

Calcium Indicator Dye: Fluo-4 AM (2-5 µM final concentration).

-

P2X4 Agonist: Adenosine 5'-triphosphate (ATP) at a concentration that elicits a submaximal response (e.g., EC₅₀ to EC₈₀).

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in assay buffer.

-

-

Procedure:

-

Cell Plating: Seed cells in 96-well black-walled, clear-bottom plates and culture for 24-48 hours to form a confluent monolayer.

-

Dye Loading: Remove culture medium and incubate cells with Fluo-4 AM loading solution in assay buffer for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.

-

Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well after the final wash.

-

Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the wells and incubate for 15-30 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: Use the plate reader's injection system to add a pre-determined concentration of ATP to each well.

-

Data Recording: Continue recording fluorescence intensity for at least 60-180 seconds to capture the peak response and subsequent signal decay.

-

-

Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the ATP-induced fluorescence signal. IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents through P2X4 channels and their inhibition by this compound.

-

Cell Preparation: Use HEK293 cells transiently or stably expressing the P2X4 receptor, plated on glass coverslips.

-

Solutions:

-

Extracellular Solution (ECS) (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Adjust osmolarity to ~290 mOsm and bubble with 95% O₂ / 5% CO₂.[3]

-

Intracellular Solution (ICS) (in mM): 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.[3]

-

-

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[3]

-

Cell Sealing: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.[3]

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.[3]

-

Drug Application: Apply ATP and this compound using a fast-perfusion system. Pre-application of this compound for a defined period is followed by co-application with ATP.

-

Current Recording: Record the inward currents elicited by ATP application in the absence and presence of different concentrations of this compound.

-

-

Data Analysis: The inhibitory effect of this compound is quantified by the reduction in the peak amplitude of the ATP-evoked current. The non-competitive nature of the inhibition can be confirmed by observing a reduction in the maximal response to ATP without a significant shift in the ATP EC₅₀.

Radioligand Binding Assay (Indirect Assessment of Allosteric Mechanism)

The allosteric nature of this compound was inferred from its inability to displace the binding of a radiolabeled agonist, such as [³⁵S]ATPγS, from the P2X4 receptor.

-

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the P2X4 receptor.

-

Reagents:

-

Binding Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions.

-

Radioligand: [³⁵S]ATPγS at a concentration near its K_d value.

-

Non-specific Binding Control: A high concentration of a non-labeled P2X4 agonist (e.g., ATPγS).

-

Test Compound: this compound at various concentrations.

-

-

Procedure (Filtration Assay):

-

Incubation: Incubate the cell membrane preparation with the radioligand and either buffer, the non-specific binding control, or the test compound (this compound).

-

Separation: After reaching equilibrium, rapidly separate the bound and free radioligand by filtration through glass fiber filters.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The inability of this compound to displace the specific binding of [³⁵S]ATPγS, even at high concentrations, indicates that it does not bind to the orthosteric ATP binding site and thus acts via an allosteric mechanism.

Mandatory Visualization

The following diagrams illustrate the P2X4 receptor signaling pathway and the experimental workflow for the calcium influx assay.

Caption: P2X4 receptor signaling pathway and its allosteric inhibition by this compound.

Caption: Experimental workflow for the P2X4 calcium influx assay.

References

- 1. mdpi.com [mdpi.com]

- 2. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: PSB-12062 (CAS RN: 55476-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] With the CAS Registry Number 55476-47-6, this synthetic organic compound has emerged as a critical tool for investigating the physiological and pathological roles of the P2X4 receptor.[1] Its significance is particularly noted in preclinical research targeting neuropathic pain and neuroinflammatory conditions.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, pharmacological profile, mechanism of action, and detailed experimental protocols.

Chemical and Physical Properties

This compound, also known as 10-tosyl-10H-phenoxazine or N-(p-Methylphenylsulfonyl)phenoxazine, is a synthetic organic compound.[1][6] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 55476-47-6 | [1][3][7] |

| Molecular Formula | C₁₉H₁₅NO₃S | [1][7] |

| Molecular Weight | 337.39 g/mol | [1][7] |

| IUPAC Name | 10-(4-methylphenyl)sulfonylphenoxazine | [1] |

| Synonyms | 10-tosyl-10H-phenoxazine, N-(p-methylphenylsulfonyl)phenoxazine | [1][6] |

| Appearance | White to beige powder | [8] |

| Melting Point | 174-176 °C | [1] |

| Boiling Point | 492.1 ± 48.0 °C at 760 Torr | [1] |

| Density | 1.340 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO: ≥10 mM | [1][3] |

| Storage | Store in a cool and dry place. As a powder, stable for 3 years at -20°C. In solvent, stable for 1 year at -80°C. | [1][2][7] |

Pharmacological Profile

This compound is characterized as a selective antagonist of the P2X4 receptor, exhibiting an allosteric mechanism of action.[4][6][9] It demonstrates similar potency across human, rat, and mouse P2X4 receptors, making it a valuable tool for translational research.[2][10]

Potency and Efficacy

The inhibitory concentration (IC₅₀) of this compound has been determined in various species, highlighting its consistent potency.

| Species | Receptor | IC₅₀ Value (µM) | Reference |

| Human | P2X4 | 1.38 | [2][3] |

| Rat | P2X4 | 0.928 | [5] |

| Mouse | P2X4 | 1.76 | [5] |

It is important to note that while this compound is a potent antagonist, it may not completely block ATP-induced P2X4-mediated calcium influx at high concentrations (>30 µM).[2][10]

Selectivity

This compound displays significant selectivity for the P2X4 receptor over other P2X subtypes. It shows approximately 35-fold greater selectivity for P2X4 compared to P2X1, P2X2, P2X3, and P2X7 receptors.[2][5][10] At a concentration of 10 µM, this compound does not show significant inhibition of human P2X1, P2X2, P2X3, or P2X7 receptors.[11]

Mechanism of Action and Signaling Pathway

This compound functions as an allosteric antagonist of the P2X4 receptor.[4][6] This means it binds to a site on the receptor that is distinct from the ATP-binding site, inducing a conformational change that inhibits the ion channel's opening, even when ATP is bound.

The activation of the P2X4 receptor by its endogenous ligand, ATP, leads to the influx of cations, primarily Na⁺ and Ca²⁺.[6] This influx of Ca²⁺ acts as a critical second messenger, initiating a downstream signaling cascade. A key pathway involves the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK).[6] The phosphorylation and activation of p38 MAPK, in turn, leads to the synthesis and release of Brain-Derived Neurotrophic Factor (BDNF).[6] This signaling pathway is particularly relevant in microglia, the resident immune cells of the central nervous system, and is implicated in processes such as neuroinflammation and neuropathic pain.[6]

By antagonizing the P2X4 receptor, this compound effectively blocks the initial Ca²⁺ influx, thereby preventing the activation of the downstream p38 MAPK/BDNF pathway.

Experimental Protocols

Calcium Influx Assay

This protocol is a representative method for assessing the antagonist activity of this compound on P2X4 receptors expressed in a recombinant cell line (e.g., HEK293 or 1321N1 astrocytoma cells).

Materials:

-

HEK293 cells stably expressing the human P2X4 receptor

-

Culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

This compound stock solution (in DMSO)

-

ATP stock solution (in assay buffer)

-

Fluorescence microplate reader with an injection system

Procedure:

-

Cell Seeding: Seed the P2X4-expressing cells into a 96-well plate at a density of 40,000-60,000 cells per well. Incubate for 24-48 hours to allow for adherence and monolayer formation.[4]

-

Dye Loading: Prepare a 2X working solution of Fluo-4 AM (typically 2-5 µM final concentration) in assay buffer. Remove the culture medium from the cells and add 100 µL of the dye solution to each well. Incubate for 45-60 minutes at 37°C or 90 minutes at room temperature, protected from light.[4]

-

Washing: Gently wash the cells twice with 100 µL of assay buffer per well to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[4]

-

Antagonist Incubation: Prepare serial dilutions of this compound in assay buffer. Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature, protected from light.[4]

-

Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Agonist Addition: Using the plate reader's injector, add a solution of ATP (at a concentration that elicits a submaximal response, e.g., EC₈₀) to each well.

-

Data Acquisition: Continue recording the fluorescence intensity for at least 60-180 seconds to capture the peak calcium response and its subsequent decay.[4]

-

Data Analysis: The antagonist effect of this compound is determined by the reduction in the ATP-induced fluorescence signal. The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. mdpi.com [mdpi.com]

- 2. The Ionotropic P2X4 Receptor has Unique Properties in the Heart by Mediating the Negative Chronotropic Effect of ATP While Increasing the Ventricular Inotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 4. benchchem.com [benchchem.com]

- 5. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Chemical and Pharmacological Profile of PSB-12062: A P2X4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12062, also known as N-(p-Methylphenylsulfonyl)phenoxazine, is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathophysiological processes, including neuropathic pain and neuroinflammation. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis and in vitro characterization are presented, alongside visualizations of the P2X4 receptor signaling pathway and a representative experimental workflow to facilitate further research and development.

Chemical Properties and Structure

This compound is a synthetic organic compound belonging to the N-substituted phenoxazine (B87303) class. Its chemical structure is characterized by a phenoxazine core N-substituted with a p-methylphenylsulfonyl group.

| Property | Value | Reference |

| IUPAC Name | 10-(4-methylphenyl)sulfonylphenoxazine | [1][2] |

| Synonyms | N-(p-Methylphenylsulfonyl)phenoxazine, 10-tosyl-10H-phenoxazine | [1][3] |

| Molecular Formula | C19H15NO3S | [4][5] |

| Molecular Weight | 337.39 g/mol | [4][6] |

| CAS Number | 55476-47-6 | [4][5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 174-176 °C | [1] |

| Solubility | Soluble in DMSO (up to 25 mg/mL) | [4][5] |

| SMILES | Cc1ccc(cc1)S(=O)(=O)N1c2ccccc2Oc2ccccc12 | [5] |

Pharmacological Properties

This compound functions as a potent and selective antagonist of the P2X4 receptor. Its mechanism of action is allosteric, meaning it binds to a site on the receptor distinct from the ATP binding site to modulate its function.[7][8]

| Parameter | Value | Species | Reference |

| IC50 (P2X4) | 1.38 µM | Human | [6][9] |

| IC50 Range (P2X4) | 0.928 - 1.76 µM | Human, Rat, Mouse | [5][6] |

| Selectivity | >35-fold selective for P2X4 over P2X1, P2X2, P2X3, and P2X7 | Human | [4][5] |

| Mechanism of Action | Allosteric Antagonist | [7][8] |

P2X4 Receptor Signaling Pathway

The P2X4 receptor is an ATP-gated cation channel. Upon activation by extracellular ATP, it opens to allow the influx of cations, primarily Na+ and Ca2+.[9] This influx leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades. In immune cells like microglia, P2X4 activation can lead to the activation of p38 MAPK and the subsequent release of brain-derived neurotrophic factor (BDNF), contributing to neuropathic pain.[4]

Experimental Protocols

Synthesis of this compound (N-(p-Methylphenylsulfonyl)phenoxazine)

The synthesis of this compound can be achieved through the N-arylsulfonylation of phenoxazine. The following protocol is adapted from the general procedure described by Hernandez-Olmos et al. (2012).

Materials:

-

Phenoxazine

-

p-Toluenesulfonyl chloride

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

Dissolve phenoxazine in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add pyridine to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride at room temperature.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-(p-Methylphenylsulfonyl)phenoxazine (this compound).

-

Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

In Vitro Characterization

This assay measures the ability of this compound to inhibit ATP-induced calcium influx in cells expressing the P2X4 receptor.

Materials:

-

HEK293 or 1321N1 cells stably transfected with the human P2X4 receptor.

-

Cell culture medium and supplements.

-

Black, clear-bottom 96-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution in DMSO.

-

ATP stock solution.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Fluorescence microplate reader with an injection system.

Procedure:

-

Cell Plating: Seed the P2X4-expressing cells into 96-well plates and culture overnight to allow for adherence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye loading solution in the dark at 37°C for approximately 1 hour.

-

Compound Incubation: After washing to remove excess dye, add different concentrations of this compound (or vehicle control) to the wells and incubate at room temperature for a predetermined time (e.g., 15-30 minutes).

-

ATP Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject a solution of ATP to stimulate the P2X4 receptors. Continue to record the fluorescence intensity to measure the calcium influx.

-

Data Analysis: Determine the peak fluorescence response for each well. Normalize the data to the control wells and plot the percentage of inhibition against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value.

This assay is used to determine the binding affinity of this compound to the P2X4 receptor. As this compound is an allosteric antagonist, a competition binding assay with a radiolabeled competitive antagonist or an allosteric modulator would be appropriate. A common radioligand for P2X receptors is [³⁵S]ATPγS.[10]

Materials:

-

Membrane preparations from cells overexpressing the P2X4 receptor.

-

Radioligand (e.g., [³⁵S]ATPγS).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, combine the P2X4 receptor-containing membranes, the radioligand at a fixed concentration, and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known P2X4 ligand) from the total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).

Conclusion

This compound is a valuable pharmacological tool for studying the role of the P2X4 receptor in health and disease. Its potency, selectivity, and allosteric mechanism of action make it a lead compound for the development of novel therapeutics targeting P2X4-mediated pathologies. The detailed chemical, pharmacological, and experimental information provided in this guide serves as a comprehensive resource for researchers in the field of purinergic signaling and drug discovery.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. mdpi.com [mdpi.com]

- 3. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 7. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and genetic characterisation of the canine P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of PSB-12062: A P2X4 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-12062, chemically identified as N-(p-Methylphenylsulfonyl)phenoxazine, has emerged as a significant pharmacological tool in the study of purinergic signaling. It is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathophysiological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, with a focus on its quantitative pharmacological data, detailed experimental protocols for its characterization, and visualization of the associated signaling pathways and experimental workflows.

Introduction

The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). Upon activation, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na+ and Ca2+ ions and subsequent cellular responses. The dysregulation of P2X4 receptor activity has been linked to several disorders, making it an attractive therapeutic target. The development of selective antagonists is crucial for elucidating the physiological roles of the P2X4 receptor and for the potential treatment of associated diseases. This compound was identified as a potent and selective antagonist of the P2X4 receptor, exhibiting an allosteric mechanism of action.[1] This guide details the key aspects of its pharmacological profile and the methodologies used for its evaluation.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across different species and against various P2X receptor subtypes. The following tables summarize the key quantitative data.

Table 1: Potency of this compound at P2X4 Receptors

| Species | IC50 (µM) |

| Human | 1.38 |

| Rat | 0.928 |

| Mouse | 1.76 |

Data compiled from multiple sources.[1]

Table 2: Selectivity of this compound against other Human P2X Receptor Subtypes

| Receptor Subtype | Inhibition at 10 µM |

| P2X1 | No significant inhibition |

| P2X2 | No significant inhibition |

| P2X3 | No significant inhibition |

| P2X7 | No significant inhibition |

Data indicates high selectivity for the P2X4 receptor.

Mechanism of Action

This compound acts as a non-competitive, allosteric antagonist of the P2X4 receptor.[1] This means it does not directly compete with ATP for the orthosteric binding site. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound. This allosteric modulation is a key feature of its pharmacological profile.

Signaling Pathways

The activation of the P2X4 receptor initiates a cascade of intracellular events, primarily driven by the influx of calcium.

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Upon binding of ATP to the P2X4 receptor, a conformational change leads to the opening of the ion channel and subsequent Ca²⁺ influx.[2][3] This increase in intracellular calcium can activate various downstream signaling pathways, including endothelial nitric oxide synthase (eNOS) activation and the release of brain-derived neurotrophic factor (BDNF).[2][4] this compound, by binding to an allosteric site, prevents this channel opening.

Experimental Protocols

The characterization of this compound relies on specific and robust experimental assays. The following are detailed protocols for the key experiments.

Calcium Influx Assay

This assay measures the ability of this compound to inhibit ATP-induced increases in intracellular calcium.

Objective: To determine the IC50 value of this compound for the P2X4 receptor.

Materials:

-

HEK293 cells stably expressing the human P2X4 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

ATP solution (agonist).

-

This compound solution (antagonist).

-

96-well black, clear-bottom microplates.

-

Fluorescence microplate reader.

Protocol:

-

Cell Seeding: Seed HEK293-hP2X4 cells into 96-well plates at a density of 40,000-60,000 cells/well and incubate for 24-48 hours.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (0.02%) in assay buffer.

-

Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.

-

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.

-

Antagonist Incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the desired concentration of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader set to excitation/emission wavelengths of 485/525 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject a solution of ATP (to achieve a final concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Continue recording the fluorescence intensity for 60-180 seconds to capture the peak response.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the control wells (no antagonist).

-

Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Experimental Workflow for the Calcium Influx Assay.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the P2X4 receptor in a competitive format.

Objective: To determine the Ki value of this compound for the P2X4 receptor.

Materials:

-

Membrane preparations from cells expressing the P2X4 receptor.

-

[³⁵S]ATPγS (radioligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound solution (competitor).

-

Non-specific binding control (e.g., a high concentration of unlabeled ATP).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation cocktail and counter.

Protocol:

-

Reaction Setup: In a 96-well plate, combine:

-

50 µL of membrane preparation.

-

50 µL of assay buffer or this compound at various concentrations.

-

50 µL of [³⁵S]ATPγS at a concentration near its Kd.

-

For non-specific binding, add a high concentration of unlabeled ATP instead of this compound.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Transfer the filters to scintillation vials.

-

Add scintillation cocktail and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for the Radioligand Binding Assay.

Synthesis

This compound, or N-(p-Methylphenylsulfonyl)phenoxazine, is synthesized from phenoxazine (B87303). The general synthetic route involves the reaction of phenoxazine with p-toluenesulfonyl chloride in the presence of a base.

General Procedure for N-Sulfonylation of Phenoxazine:

-

Dissolve phenoxazine in a suitable aprotic solvent (e.g., dichloromethane, pyridine).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Add p-toluenesulfonyl chloride dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours or until completion, as monitored by thin-layer chromatography.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of P2X4 receptor function. Its high potency, selectivity, and well-characterized allosteric mechanism of action make it a suitable probe for in vitro and in vivo studies. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of this compound and other P2X4 receptor modulators. Further research into the therapeutic potential of this compound and related compounds is warranted, particularly in the context of neuropathic pain and inflammatory disorders.

References

- 1. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of P2X4 Receptors in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant therapeutic challenge. A growing body of evidence implicates the purinergic P2X4 receptor (P2X4R), particularly on microglia in the spinal cord, as a critical player in the pathogenesis of this condition.[1][2][3][4] Upregulation and activation of microglial P2X4Rs trigger a complex signaling cascade, leading to neuronal hyperexcitability and the maintenance of pain hypersensitivity.[1][2][5] This technical guide provides an in-depth overview of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in P2X4R-mediated neuropathic pain. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pain research and drug development.

Introduction: The P2X4 Receptor in the Neuropathic Pain Cascade

Neuropathic pain is characterized by spontaneous pain, allodynia (pain from a normally non-painful stimulus), and hyperalgesia (exaggerated pain from a painful stimulus).[2][3] While traditionally viewed as a neuron-centric disorder, it is now clear that glial cells, especially microglia, are pivotal in its development and maintenance.[1][2][3]

Following peripheral nerve injury (PNI), microglia in the spinal dorsal horn become activated.[1][2][3] A key feature of this activation is the marked upregulation of P2X4Rs, a subtype of ATP-gated ion channels.[1][2][3][6] This upregulation is both necessary and sufficient for the manifestation of pain hypersensitivity.[2] The activation of these receptors by extracellular ATP, released from various cell types including neurons and astrocytes, initiates a downstream signaling cascade that ultimately alters neuronal function and drives chronic pain states.[1][6][7]

Data Presentation: Quantitative Insights into P2X4R Function

The following tables summarize key quantitative findings from preclinical studies, offering a comparative overview of P2X4R's role in neuropathic pain.

Table 1: P2X4R Expression and Microglial Activation

| Parameter | Observation | Neuropathic Model | Species | Reference |

| P2X4R Upregulation | Significant increase in P2X4R expression exclusively in spinal microglia post-PNI. | Peripheral Nerve Injury (PNI) | Rat | [2][3] |

| Cell Surface P2X4R | ~3.5-fold increase in cell surface P2X4R levels in activated microglia. | In vitro (C8-B4 cells) | Mouse | [8] |

| P2X4R Expression in Astrocytes (Inflammatory Pain) | 8.28 ± 0.93% in control vs. 13.38 ± 3.9% post-CFA injection. | Complete Freund's Adjuvant (CFA) | Rat | [9] |

| P2X4R Expression in Microglia (Inflammatory Pain) | 3.5 ± 1.56% in control, unchanged post-CFA injection. | Complete Freund's Adjuvant (CFA) | Rat | [9] |

Table 2: Behavioral Hypersensitivity in Neuropathic Pain Models

| Behavioral Test | Measurement | Neuropathic Model | Effect of P2X4R Modulation | Species | Reference |

| Mechanical Allodynia (von Frey) | Paw withdrawal threshold (force in mN) | Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI) | P2X4R antagonists reverse allodynia. | Rat, Mouse | [2][3][10] |

| Cold Allodynia (Cold Plate) | Latency to nocifensive response or time spent on cold plate. | CCI, Partial Sciatic Nerve Ligation (PSL), Chronic Constriction of Saphenous Nerve (CCS) | Gabapentin alleviates cold allodynia. | Mouse | [11][12] |

| Thermal Hyperalgesia | Paw withdrawal latency to a heat source. | CCI | P2X4R antagonist attenuates thermal hypersensitivity. | Rat | [13] |

Table 3: Key Signaling Molecules and Pharmacological Agents

| Molecule/Agent | Role | Effect on Neuropathic Pain | Reference |

| ATP | Endogenous P2X4R agonist | Increased extracellular levels in the spinal cord post-PNI. | [1] |

| CCL21 | Chemokine from injured neurons | Induces P2X4R upregulation in microglia. | [2][3][14] |

| IRF8 & IRF5 | Transcription factors | Mediate the transcriptional upregulation of P2X4R. | [2][5][15] |

| BDNF | Neurotrophic factor released from microglia | Mediates the disinhibition of dorsal horn neurons. | [6][9][10] |

| TNP-ATP | P2X4R antagonist | Reverses established mechanical allodynia. | [10][14] |

| CORM-2 | P2X4R antagonist | Reduces pain-related behavior and glial activation. | [13] |

| Ivermectin | P2X4R positive allosteric modulator | Ameliorates clinical signs in an EAE model. | [16] |

Signaling Pathways and Molecular Mechanisms

The activation of P2X4R on microglia initiates a well-defined signaling cascade that culminates in central sensitization.

Upstream Regulation of P2X4R Expression

Following peripheral nerve injury, damaged primary afferent neurons release signaling molecules that act on spinal microglia. The chemokine CCL21, released from these neurons, is a key factor that triggers the upregulation of P2X4R expression in microglia.[2][3][14] This process is transcriptionally regulated by interferon regulatory factors 8 (IRF8) and 5 (IRF5).[2][5][15] Additionally, the extracellular matrix protein fibronectin also contributes to this upregulation.[2][3] Another chemokine, CCL2, promotes the trafficking of P2X4Rs to the microglial cell surface, enhancing their availability for activation.[2][17]

Downstream P2X4R Signaling Cascade

Once upregulated on the microglial surface, P2X4Rs are activated by extracellular ATP.[1] This activation leads to a cation influx, including Ca2+, into the microglia.[10] The rise in intracellular Ca2+ activates the p38 mitogen-activated protein kinase (p38-MAPK) pathway.[6][10] Activated p38-MAPK then promotes both the synthesis and the SNARE-dependent vesicular release of brain-derived neurotrophic factor (BDNF).[10][18][19]

Microglia-Neuron Communication and Neuronal Hyperexcitability

The BDNF released from microglia binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), on the surface of dorsal horn neurons.[6][18] This interaction triggers a downstream cascade within the neuron that leads to the downregulation of the potassium-chloride cotransporter 2 (KCC2).[6][9][18] KCC2 is crucial for maintaining the low intracellular chloride concentration required for the hyperpolarizing (inhibitory) action of GABA and glycine (B1666218). The reduction in KCC2 function leads to a collapse of the transmembrane anion gradient, causing a depolarizing shift in the GABAergic and glycinergic reversal potential.[17] Consequently, the activation of GABA-A and glycine receptors becomes excitatory instead of inhibitory, leading to a state of disinhibition and hyperexcitability of dorsal horn neurons, which is a cellular correlate of allodynia.[6][9]

Experimental Protocols: Methodologies for Studying P2X4R in Neuropathic Pain

This section details common experimental protocols used to investigate the role of P2X4R in neuropathic pain.

Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI): This model involves loosely ligating the sciatic nerve, leading to inflammation and subsequent nerve damage.

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact.[20][21] This results in a very robust and reproducible mechanical allodynia in the paw area innervated by the spared sural nerve.[20][21]

-

Partial Sciatic Nerve Ligation (PSL): This model involves tightly ligating a portion of the sciatic nerve.

Behavioral Assessment of Pain

-

Mechanical Allodynia (von Frey Test):

-

Principle: This is the gold standard for assessing mechanical sensitivity.[20][22] It measures the paw withdrawal threshold in response to stimulation with calibrated monofilaments of increasing stiffness.[11][22]

-

Procedure: Animals are placed on a mesh floor allowing access to the plantar surface of their paws.[11][22] Filaments are applied perpendicularly to the paw until they buckle, delivering a specific force for a few seconds.[22] A positive response is a brisk withdrawal, shaking, or licking of the paw.[22]

-

-

Thermal Hyperalgesia (Plantar Test):

-

Principle: This test measures the latency of paw withdrawal from a radiant heat source.

-

Procedure: A focused beam of light is directed onto the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded.

-

-

Cold Allodynia (Cold Plate Test):

-

Principle: This test assesses sensitivity to a non-noxious cold stimulus.[11][12]

-

Procedure: The animal is placed on a temperature-controlled plate, and the latency to a nocifensive response (e.g., jumping, paw licking) is measured.[11] An alternative is the double plate technique, where the time spent on a cold plate versus a neutral plate is quantified.[12]

-

Molecular and Cellular Techniques

-

Immunohistochemistry/Immunofluorescence:

-

Principle: This technique is used to visualize the expression and localization of specific proteins in tissue sections.

-

Procedure: Spinal cord tissue is sectioned and incubated with primary antibodies against P2X4R and microglial markers (e.g., Iba1, TMEM119).[23][24] Fluorescently labeled secondary antibodies are then used for visualization with a fluorescence microscope. This allows for the co-localization of P2X4R with microglia.[25]

-

-

Western Blotting:

-

Principle: This method is used to quantify the expression levels of specific proteins in tissue homogenates.

-

Procedure: Protein is extracted from spinal cord tissue, separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies against proteins of interest (e.g., P2X4R, BDNF, p-p38).

-

-

Quantitative PCR (qPCR):

-

Principle: This technique measures the amount of specific mRNA transcripts to determine gene expression levels.

-

Procedure: RNA is extracted from spinal cord tissue and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the P2X4R gene and other target genes.

-

References

- 1. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2X4 receptors and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | P2X4 receptors and neuropathic pain [frontiersin.org]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X4R+ microglia drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spinal mechanisms of neuropathic pain: Is there a P2X4-BDNF controversy? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]

- 10. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of three models of neuropathic pain in mice using a new method to assess cold allodynia: the double plate technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blockade of P2X4 Receptors Inhibits Neuropathic Pain-Related Behavior by Preventing MMP-9 Activation and, Consequently, Pronociceptive Interleukin Release in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Microglial Activation Modulated by P2X4R in Ischemia and Repercussions in Alzheimer’s Disease [frontiersin.org]

- 16. P2X4 receptor controls microglia activation and favors remyelination in autoimmune encephalitis | EMBO Molecular Medicine [link.springer.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Mediators of Neuropathic Pain; Focus on Spinal Microglia, CSF-1, BDNF, CCL21, TNF-α, Wnt Ligands, and Interleukin 1β [frontiersin.org]

- 20. Frontiers | Quantification of stimulus-evoked tactile allodynia in free moving mice by the chainmail sensitivity test [frontiersin.org]

- 21. youtube.com [youtube.com]

- 22. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Spinal Cord Microglia in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. How to Identify Activated Microglia | Proteintech Group [ptglab.com]

- 25. Immunofluorescence Staining of Murine Spinal Cord Sections to Evaluate Microglial Activation and Astrogliosis | Springer Nature Experiments [experiments.springernature.com]

PSB-12062: A Technical Guide for Investigating Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-12062 is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] The P2X4 receptor is increasingly recognized as a key player in neuroinflammatory processes, primarily through its expression on microglia, the resident immune cells of the central nervous system.[4][5] Activation of P2X4 receptors on microglia by extracellular ATP, often released during cellular stress or injury, triggers a cascade of events leading to the release of pro-inflammatory cytokines and chemokines, contributing to neuroinflammation and neuronal damage.[4][6] this compound, by blocking this receptor, offers a valuable pharmacological tool to dissect the role of P2X4-mediated signaling in various neuroinflammatory conditions and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in neuroinflammation research.

Quantitative Data on the Efficacy of this compound

The following table summarizes the reported quantitative effects of this compound in in vitro models of neuroinflammation.

| Cell Type | Stimulus | This compound Concentration | Measured Outcome | Result | Reference |

| Microglia | ATP | 10 µM | IL-1β expression | ~53.9% inhibition compared to ATP-activated group | [2] |

| Microglia | ATP | 10 µM | TNF-α expression | ~82% inhibition compared to ATP-stimulated microglia group | [2] |

| Human THP-1 monocytes and differentiated macrophages | ATP | Not specified | ATP-induced calcium responses | Inhibition observed | [7] |

| Human monocyte-derived macrophages | ATP | 10 µM | ATP-induced Ca2+ responses | Inhibition observed | [7][8] |

| Human monocyte-derived macrophages | ATP | 10 µM | CXCL5 secretion | Inhibition observed | [7][8] |

Key Experimental Protocols

In Vitro Microglial Activation Assay

This protocol is designed to assess the effect of this compound on ATP-induced pro-inflammatory cytokine production in microglial cells.

1. Cell Culture:

-

Culture primary microglia or a microglial cell line (e.g., BV2) in appropriate media and conditions.

-

Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-incubate the microglial cells with this compound at a desired concentration (e.g., 10 µM) for 30 minutes.[8] A vehicle control (e.g., DMSO) should be run in parallel.

-

Stimulate the cells with ATP at a concentration known to induce a robust inflammatory response (concentration to be determined empirically for the specific cell type).

-

Include a non-stimulated control group and an ATP-only stimulation group.

3. Sample Collection and Analysis:

-

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.[9]

-

Optionally, lyse the cells to extract RNA and perform RT-qPCR to analyze the gene expression of pro-inflammatory cytokines.

Calcium Influx Assay

This protocol measures the effect of this compound on ATP-induced calcium influx in microglia or macrophages, a key step in P2X4 receptor activation.

1. Cell Preparation:

-

Culture human THP-1 monocytes and differentiate them into macrophages, or use primary microglia.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

2. Treatment and Measurement:

-

Pre-incubate the dye-loaded cells with this compound (e.g., 10 µM) for a short period (e.g., 15-30 minutes).

-

Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

-

Stimulate the cells with ATP and record the change in fluorescence intensity over time, which corresponds to the influx of calcium.

-

Compare the calcium response in this compound-treated cells to that in vehicle-treated and non-stimulated control cells.

Signaling Pathways and Experimental Workflow

P2X4 Receptor Signaling in Neuroinflammation

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X4 receptor on microglia and the point of intervention for this compound.

Caption: P2X4 receptor signaling pathway in microglia.

Experimental Workflow for In Vitro Neuroinflammation Study

The following diagram outlines a typical workflow for investigating the anti-neuroinflammatory effects of this compound in a cell-based assay.

Caption: In vitro experimental workflow using this compound.

Conclusion

This compound is a valuable research tool for elucidating the role of the P2X4 receptor in neuroinflammatory processes. Its selectivity and demonstrated efficacy in inhibiting key inflammatory mediators in microglia make it an ideal compound for in vitro studies. The provided protocols and diagrams serve as a starting point for researchers aiming to investigate the intricate signaling pathways involved in neuroinflammation and to explore the potential of P2X4 receptor antagonism as a therapeutic strategy for neurological disorders with an inflammatory component. Further in vivo studies are warranted to fully understand the therapeutic potential of this compound in more complex models of neuroinflammation.

References

- 1. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]

- 2. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Neuronal P2X4 receptor may contribute to peripheral inflammatory pain in rat spinal dorsal horn [frontiersin.org]

- 7. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pharmacypractice.org [pharmacypractice.org]

P2X4 Receptor Downstream Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core downstream signaling pathways activated by the P2X4 receptor, an ATP-gated ion channel implicated in a range of physiological and pathological processes, including neuropathic pain, inflammation, and immune responses.[1] The content herein is curated for professionals in research and drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key signaling cascades.

Core Signaling Pathways

Activation of the P2X4 receptor by extracellular ATP triggers a cascade of intracellular events, primarily initiated by the influx of cations, most notably Ca2+.[2] This initial signal diverges into several key downstream pathways that orchestrate a variety of cellular responses depending on the cell type and physiological context. The principal signaling axes identified are:

-

Calcium-Dependent Signaling: The influx of Ca2+ is a primary consequence of P2X4 receptor activation and acts as a crucial second messenger.[3] This elevation in intracellular calcium directly influences numerous enzymes and signaling proteins.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The p38 MAPK and, to a lesser extent, the ERK pathways are significantly activated downstream of the P2X4 receptor, particularly in immune cells like microglia and macrophages.[1][4]

-

Inflammasome Activation: P2X4 receptor signaling has been shown to contribute to the activation of the NLRP1 and NLRP3 inflammasomes, leading to the processing and release of pro-inflammatory cytokines.[5][6][7]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is involved in mediating cellular processes such as cell migration in response to P2X4 activation.

Quantitative Data Summary

The following tables summarize key quantitative data related to P2X4 receptor pharmacology and downstream signaling events. These values are compiled from various studies and experimental systems, and variations may arise from different assay conditions and cell types used.

Table 1: P2X4 Receptor Agonist and Antagonist Potencies (EC50/IC50)

| Compound | Action | Species | EC50 / IC50 (µM) | Reference(s) |

| ATP | Agonist | Human | 0.747 ± 0.180 | [8] |

| ATP | Agonist | Mouse | 0.565 ± 0.085 | [8] |

| ATP | Agonist | Rat | ~10 | [9] |

| 2-MeSATP | Partial Agonist | Human | 2 ± 0.2 | [8] |

| 2-MeSATP | Partial Agonist | Mouse | 8 ± 2 | [8] |

| CTP | Partial Agonist | Human | 20 ± 4 | [8] |

| CTP | Full Agonist | Mouse | 10 ± 1 | [8] |

| PPADS | Antagonist | Human | 9.6 - 34 ± 16 | [8][10] |

| PPADS | Antagonist | Mouse | 10.5 - 42 ± 14 | [8][10] |

| TNP-ATP | Antagonist | Human | 17 ± 5 | [8] |

| TNP-ATP | Antagonist | Mouse | 93 ± 4 | [8] |

| 5-BDBD | Antagonist | Human | 1 ± 0.3 | [8] |

| BX-430 | Antagonist | Human | 0.426 ± 0.162 | [8] |

| PSB-12062 | Antagonist | Human | 0.248 ± 0.041 | [8] |

| This compound | Antagonist | Mouse | 3 ± 2 | [8] |

Table 2: Quantified Downstream Signaling Events

| Downstream Event | Cell Type | Stimulus | Fold Change / Concentration | Reference(s) |

| BDNF Release (5 min) | Rat Primary Microglia | 50 µM ATP | ~150 pg/mL | [11] |

| BDNF Release (60 min) | Rat Primary Microglia | 50 µM ATP | ~100 pg/mL | [11] |

| BDNF Protein Increase (60 min) | Rat Primary Microglia | 50 µM ATP | ~2-fold increase | [11] |

| BDNF mRNA Induction (2h) | Human Osteoarthritis Synovial Fibroblasts | 100 µM ATP | ~6.4-fold increase | [12] |

| p38 MAPK Phosphorylation (10 min) | Human Osteoarthritis Synovial Fibroblasts | 100 µM ATP | Peak phosphorylation | [12] |

| p44/42 MAPK Phosphorylation (10 min) | Human Osteoarthritis Synovial Fibroblasts | 100 µM ATP | Peak phosphorylation | [12] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core P2X4 receptor downstream signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate P2X4 receptor signaling.

Calcium Imaging Assay

This protocol outlines the steps for measuring intracellular calcium influx following P2X4 receptor activation using a fluorescent calcium indicator.

Materials:

-

Cells expressing P2X4 receptors (e.g., HEK293-P2X4, THP-1 monocytes)

-

96-well black, clear-bottom microplate

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

P2X4 receptor agonists (e.g., ATP) and antagonists

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

-

Aspirate the culture medium and wash the cells once with assay buffer.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 45-60 minutes at 37°C, protected from light.[13]

-

-

Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[13]

-

Compound Addition:

-

For antagonist studies, add the antagonist at the desired concentration and incubate for 15-30 minutes.

-

Prepare agonist solutions at 2x the final desired concentration.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[13]

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Add 100 µL of the 2x agonist solution to initiate the reaction.

-

Continue recording the fluorescence signal for a desired period to capture the calcium transient.

-

-

Data Analysis: Analyze the change in fluorescence intensity over time. The peak fluorescence intensity is typically used to quantify the response.

Whole-Cell Patch-Clamp Recording

This protocol describes the whole-cell patch-clamp technique to directly measure the ion currents mediated by P2X4 receptors.[14]

Materials:

-

Cells expressing P2X4 receptors cultured on glass coverslips

-

Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette pulling

-

Extracellular Solution (ECS) (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 Glucose; pH 7.4

-

Intracellular Solution (ICS) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA; pH 7.2 with KOH

-

ATP solution

Procedure:

-

Pipette Preparation: Pull glass capillaries to a resistance of 3-7 MΩ when filled with ICS.[14]

-

Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with ECS.

-

Seal Formation:

-

Approach a cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.[14]

-

Recording:

-

Allow the cell to stabilize for a few minutes.

-

Apply ATP via a perfusion system to elicit P2X4 receptor-mediated currents.

-

Record the inward currents using the patch-clamp amplifier and acquisition software.

-

-

Data Analysis: Analyze the amplitude, kinetics, and current-voltage relationship of the recorded currents.

Western Blotting for Signaling Proteins

This protocol details the detection and quantification of key signaling proteins (e.g., phosphorylated p38 MAPK) downstream of P2X4 receptor activation.[15][16][17][18]

Materials:

-

Cells expressing P2X4 receptors

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-P2X4)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with ATP or other compounds for the desired time.

-

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

-

Clarify lysates by centrifugation.

-

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

This guide provides a foundational understanding of P2X4 receptor downstream signaling, supported by quantitative data and detailed experimental protocols to aid in the design and execution of research in this field.

References

- 1. Imaging P2X4 receptor lateral mobility in microglia: regulation by calcium and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging P2X4 Receptor Lateral Mobility in Microglia: REGULATION BY CALCIUM AND p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P2X4 Receptors Influence Inflammasome Activation after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. P2X4 receptors influence inflammasome activation after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATP-P2X4 signaling mediates NLRP3 inflammasome activation: a novel pathway of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Ionotropic P2X4 Receptor has Unique Properties in the Heart by Mediating the Negative Chronotropic Effect of ATP While Increasing the Ventricular Inotropy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of the P2X4 receptor orthologues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2X4-Receptor-Mediated Synthesis and Release of Brain-Derived Neurotrophic Factor in Microglia Is Dependent on Calcium and p38-Mitogen-Activated Protein Kinase Activation | Journal of Neuroscience [jneurosci.org]

- 12. ATP Induced Brain-Derived Neurotrophic Factor Expression and Release from Osteoarthritis Synovial Fibroblasts Is Mediated by Purinergic Receptor P2X4 | PLOS One [journals.plos.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. ptglab.com [ptglab.com]

- 18. cdn.hellobio.com [cdn.hellobio.com]

Foundational Research on P2X4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is a trimeric, ATP-gated cation channel critical to various physiological and pathophysiological processes.[1][2] Its significant role in neuroinflammation, neuropathic pain, and immune cell function has established it as a key therapeutic target.[1][3][4] This technical guide offers a comprehensive overview of the foundational research on P2X4 receptor antagonists, detailing their mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing essential signaling pathways.

Structurally, the P2X4 receptor is composed of three subunits that form a stretched trimer, creating three ATP-binding sites.[5] Each subunit possesses two transmembrane domains connected by a large extracellular loop where ATP binds.[2] A unique characteristic of the P2X4 receptor is its expression on both the cell surface and within lysosomal compartments.[1][3][6] Upon activation by extracellular ATP, the channel opens, permitting a non-selective influx of cations, including Na⁺ and Ca²⁺, with a particularly high permeability to Ca²⁺.[1][7] This cation influx leads to membrane depolarization and the initiation of various downstream signaling cascades.[1]

Core Mechanisms of P2X4 Receptor Antagonism

P2X4 receptor antagonists disrupt the receptor's normal activation by ATP, thereby blocking the influx of cations and subsequent cellular responses.[1][2] These antagonists are broadly categorized based on their mechanism of action:

-

Competitive Antagonists: These molecules directly compete with ATP for binding at the orthosteric site on the P2X4 receptor. By occupying this site, they prevent ATP from binding and activating the channel.[1]

-